クロマカリム

概要

説明

Cromakalim is a potassium channel-opening vasodilator . The active isomer is levcromakalim. It acts on ATP-sensitive potassium channels and so causes membrane hyperpolarization . It can be used to treat hypertension as it will relax vascular smooth muscle to lower blood pressure .

Synthesis Analysis

Cromakalim synthesis involves the reaction of 4-cyanophenol (4-Hydroxybenzonitrile) with 2-hydroxy-2-methyl-3-butyne under PTC . This leads to the initial formation of a propargyl carbocation, which then attacks the aromatic ring. The resulting allylic cation captures the adjacent phenol oxygen to form the observed product . Further steps involve treatment with aqueous NBS, cyclization to the epoxide in the presence of sodium hydroxide, ring opening of the oxirane with ammonia, and acylation with 4-Chlorobutyryl chloride .

Molecular Structure Analysis

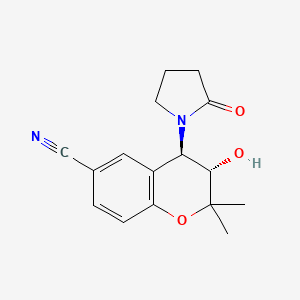

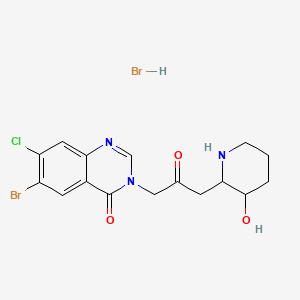

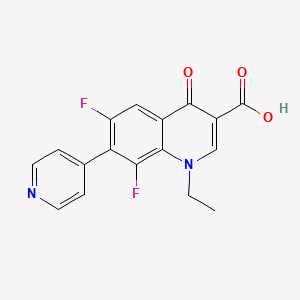

Cromakalim has a molecular formula of C16H18N2O3 . Its molecular weight is 286.33 g/mol . The IUPAC name for Cromakalim is (3 R ,4 S )-3-hydroxy-2,2-dimethyl-4- (2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile .

Physical and Chemical Properties Analysis

Cromakalim has a molecular weight of 286.33 g/mol . Its molecular formula is C16H18N2O3 . The IUPAC name for Cromakalim is (3 R ,4 S )-3-hydroxy-2,2-dimethyl-4- (2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile .

科学的研究の応用

眼圧下降薬

クロマカリムプロドラッグ1(CKLP1)は、水溶性ATP感受性カリウムチャネル開口薬であり、試験管内および生体内実験モデルにおいて眼圧下降作用を示しています . これは、眼の表面血管の圧力を低下させ、従来の流出経路における遠位流出抵抗を低下させることによって眼圧を下げることが判明しています . これは、眼圧の上昇を特徴とすることが多い、目の神経変性疾患である緑内障の治療に適した候補となっています .

クロマカリム活性化K+電流の阻害

メチレンブルーは、卵胞包まれたアフリカツメガエル卵母細胞において、クロマカリム活性化K+電流を阻害することが判明しています . これは、クロマカリムがK+電流の活性化に関与しており、カリウムイオンチャネルを含むさまざまな生物学的プロセスに影響を与える可能性があることを示唆しています .

薬物動態および安全性プロファイル評価

クロマカリムとそのプロドラッグCKLP1は、薬物動態および安全性プロファイルについて評価されています . これは、吸収、分布、代謝、排泄など、薬物の治療用途への適性を判断するために不可欠です .

作用機序

Target of Action

Cromakalim primarily targets ATP-sensitive potassium (KATP) channels . These channels play a crucial role in linking cellular metabolism with membrane excitability .

Mode of Action

As a potassium channel-opening vasodilator , cromakalim acts on ATP-sensitive potassium channels, causing membrane hyperpolarization . This action relaxes vascular smooth muscle, which can be beneficial in treating conditions like hypertension .

Biochemical Pathways

Cromakalim’s interaction with ATP-sensitive potassium channels influences several biochemical pathways. It’s activated by a decline in intracellular ATP and/or an increase in ADP levels . In addition to regulation by changes in the ATP/ADP ratio, KATP channels are also modulated by a number of cell signaling pathways .

Pharmacokinetics

The pharmacokinetics of cromakalim, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, influence its bioavailability. A study on the pharmacokinetic profile of cromakalim prodrug 1 (CKLP1) in Dutch-belted pigmented rabbits showed that CKLP1 had a terminal half-life of 61.8 ± 55.2 min, T max of 19.8 ± 23.0 min and C max of 1968.5 ± 831.0 ng/ml .

Result of Action

The molecular and cellular effects of cromakalim’s action are primarily seen in its ability to lower blood pressure by relaxing vascular smooth muscle . Additionally, it has been found to decrease the rates of seizure and death induced by certain compounds in mice .

生化学分析

Biochemical Properties

Cromakalim interacts with ATP-sensitive potassium channels . By opening these channels, it allows increased potassium efflux, leading to membrane hyperpolarization . This action is believed to be antagonized by glyburide, an ATP-sensitive potassium channel blocker in the pancreas .

Cellular Effects

Cromakalim has been shown to have various effects on cells. It can inhibit spontaneous contractions and those induced by several spasmogens in a wide variety of isolated smooth muscles . It also has the potential to reduce free Ca2+ concentrations within cells .

Molecular Mechanism

The molecular mechanism of Cromakalim involves its action on ATP-sensitive potassium channels . By opening these channels, it causes membrane hyperpolarization, making it more difficult to excite the cells and thereby causing relaxation .

Temporal Effects in Laboratory Settings

In laboratory settings, Cromakalim has been shown to decrease the rates of seizure and death induced by certain compounds over time

Dosage Effects in Animal Models

In animal models, Cromakalim has shown ocular hypotensive properties . It has been well-tolerated by experimental animals such as mice and rabbits, with no observable local or systemic side effects .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cromakalim involves the conversion of 4,5-dihydro-3H-pyrazol-3-one to the final product through a series of reactions.", "Starting Materials": [ "4,5-dihydro-3H-pyrazol-3-one", "methylamine", "sodium hydroxide", "chloroacetyl chloride", "potassium tert-butoxide", "potassium carbonate", "1,3-dibromopropane", "2-methylpropan-2-ol", "thionyl chloride", "dimethylformamide", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "hexane" ], "Reaction": [ "4,5-dihydro-3H-pyrazol-3-one is reacted with methylamine and sodium hydroxide to form 4,5-dihydro-5-methylamino-3H-pyrazol-3-one.", "The resulting compound is then reacted with chloroacetyl chloride in the presence of potassium tert-butoxide and potassium carbonate to form 4,5-dihydro-5-(chloroacetyl)-3H-pyrazol-3-one.", "The chloroacetyl group is then replaced with a 1,3-dibromopropane group through a nucleophilic substitution reaction in the presence of 2-methylpropan-2-ol and potassium carbonate.", "The resulting compound is then treated with thionyl chloride and dimethylformamide to form 5-(bromomethyl)-4,5-dihydro-3H-pyrazol-3-one.", "The bromine atom is then replaced with an acetoxymethyl group through a nucleophilic substitution reaction with acetic anhydride in the presence of hydrochloric acid and sodium bicarbonate.", "The resulting compound is then treated with sodium hydroxide to form Cromakalim.", "The final product is isolated through extraction with ethyl acetate and purification with hexane." ] } | |

CAS番号 |

94470-67-4 |

分子式 |

C16H18N2O3 |

分子量 |

286.33 g/mol |

IUPAC名 |

(3R,4S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile |

InChI |

InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m0/s1 |

InChIキー |

TVZCRIROJQEVOT-LSDHHAIUSA-N |

異性体SMILES |

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |

SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |

正規SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |

外観 |

Solid powder |

| 94535-50-9 | |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BRL 38226 BRL 38227 BRL-34915 BRL-38226 BRL-38227 BRL38226 BRL38227 Cromakalim Cromakalim, (3R-cis)-Isomer Cromakalim, (3R-trans)-Isomer Cromakalim, (3S-cis)-Isomer Cromakalim, (3S-trans)-Isomer Cromakalim, (trans)-Isomer Lemakalim Levcromakalim |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

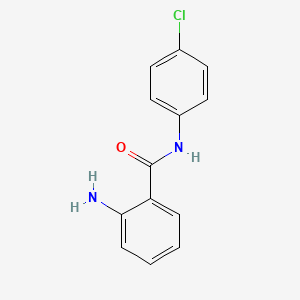

![8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1669553.png)

![(2S)-2-[[(2S)-6-amino-2-[[(4S,5S)-6-cyclohexyl-4-hydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoyl]amino]-2-(2-methylpropyl)hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1669561.png)

![1-Cyclopropyl-6-fluoro-7-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-4-oxoquinoline-3-carboxylic acid](/img/structure/B1669564.png)